molecular formula C11H17BN2O2 B3075592 6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDIN-2-AMINE CAS No. 1032758-22-7

6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDIN-2-AMINE

Cat. No.: B3075592
CAS No.: 1032758-22-7
M. Wt: 220.08 g/mol
InChI Key: BXIJBADVDMNGHH-UHFFFAOYSA-N
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Description

This compound is a boronic ester derivative featuring a pyridine core substituted at the 2-position with an amine group and at the 6-position with a pinacol boronate moiety. Its molecular formula is C₁₁H₁₆BN₂O₂ (MW: 234.07 g/mol). The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl systems . The amine group enhances solubility in polar solvents and provides a handle for further functionalization, making it valuable in medicinal chemistry and materials science .

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O2/c1-10(2)11(3,4)16-12(15-10)8-6-5-7-9(13)14-8/h5-7H,1-4H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIJBADVDMNGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the borylation of pyridin-2-amine. One common method is the palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium acetate, used in borylation reactions.

    Solvents: Dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

    Substituted Pyridines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine largely depends on the specific reactions it undergoes. In coupling reactions, the boronate ester moiety reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The amine group can act as a nucleophile in substitution reactions, attacking electrophilic centers to form new bonds .

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula MW (g/mol) Substituents/Modifications Key Applications/Notes
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)Pyridin-2-Amine (Target) C₁₁H₁₆BN₂O₂ 234.07 -NH₂ at C2, boronate at C6 Cross-coupling intermediates; kinase inhibitor synthesis
N-(Cyclopropylmethyl)-4-(Pinacolboronyl)Pyridin-2-Amine (Compound 35) C₁₅H₂₃BN₂O₂ 274.17 -NH-CH₂-cyclopropyl at C2, boronate at C4 Improved lipophilicity for CNS-targeting drug candidates
3-Chloro-N-methyl-5-(Pinacolboronyl)Pyridin-2-Amine C₁₂H₁₈BClN₂O₂ 268.55 -Cl at C3, -NH-CH₃ at C2, boronate at C5 Electron-withdrawing Cl enhances electrophilicity for selective couplings
5-(Pinacolboronyl)-4-(Trifluoromethyl)Pyridin-2-Amine C₁₂H₁₆BF₃N₂O₂ 288.07 -CF₃ at C4, boronate at C5 Enhanced metabolic stability in fluorinated drug scaffolds
6-(Pinacolboronyl)Isoquinolin-3-Amine C₁₅H₁₈BN₂O₂ 275.13 Boronate fused to isoquinoline ring Expanded π-system for OLED materials
2-(Pinacolboronyl)Phenol C₁₂H₁₆BO₃ 221.06 -OH at C2, boronate at adjacent position Hydrogen-bonding motifs in supramolecular chemistry

Reactivity in Cross-Coupling Reactions

  • Target Compound: The C6 boronate undergoes Suzuki couplings with aryl/heteroaryl halides, yielding 2-aminopyridine biaryls.
  • Compound 35 : The C4 boronate shows slower coupling kinetics compared to C6 analogues due to steric hindrance from the cyclopropylmethyl group .
  • Trifluoromethyl Derivative (C₁₂H₁₆BF₃N₂O₂): The -CF₃ group reduces electron density at the pyridine ring, accelerating oxidative addition in Pd-catalyzed reactions .

Biological Activity

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H17BN2O2
  • Molecular Weight : 244.1 g/mol
  • CAS Number : 937049-58-6

The biological activity of this compound primarily relates to its role as a boronic acid derivative. Boronic acids are known to interact with biological molecules through reversible covalent bonding, which can modulate enzymatic activities. Specifically, the dioxaborolane moiety may facilitate interactions with various targets involved in cellular signaling pathways.

Biological Activities

  • Inhibition of Kinases
    • Recent studies have highlighted the compound's potential as a selective inhibitor for specific kinases. For example, it has been identified as a weak inhibitor of PKMYT1, a kinase involved in cell cycle regulation and DNA damage response . The structure-activity relationship (SAR) studies indicate that modifications can enhance its potency against PKMYT1.
  • Antitumor Activity
    • The compound has shown promise in preclinical models for inhibiting tumor growth. In particular, derivatives have been evaluated for their effectiveness against tumors with CCNE1 amplification . This suggests potential applications in targeted cancer therapies.
  • Antiviral Properties
    • There is emerging evidence supporting the antiviral activity of boronic acid derivatives against SARS-CoV-2. Compounds similar to this compound have been screened for their ability to inhibit the main protease (Mpro) of SARS-CoV-2 . Such interactions may provide a basis for developing antiviral agents.

Case Study 1: PKMYT1 Inhibition

In a study evaluating various analogs of pyridine-based compounds, it was found that introducing specific substituents could significantly enhance the inhibitory activity against PKMYT1. The most potent analog demonstrated over 50-fold selectivity compared to other kinases .

Case Study 2: Antitumor Efficacy

A series of preclinical xenograft models were used to assess the antitumor efficacy of compounds derived from this class. Results indicated that certain modifications led to improved bioavailability and reduced toxicity while maintaining efficacy against tumor growth .

Data Tables

PropertyValue
Molecular FormulaC13H17BN2O2
Molecular Weight244.1 g/mol
CAS Number937049-58-6
Inhibition TargetPKMYT1
Antitumor ActivityEffective in CCNE1-amplified tumors

Q & A

Q. What experimental designs elucidate thermal degradation mechanisms?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) to identify volatile degradation products. Isolate intermediates via preparative TLC and characterize using multinuclear NMR. Compare degradation pathways with those of structurally similar dioxaborolanes .

Theoretical and Methodological Frameworks

Q. How can researchers align studies of this compound with broader theoretical frameworks in organoboron chemistry?

  • Methodological Answer : Link experiments to concepts such as boron’s electron-deficient nature and its role in transition-metal catalysis. Use mechanistic studies (e.g., kinetic isotope effects) to test hypotheses about rate-determining steps in cross-coupling reactions .

Q. What statistical approaches are suitable for analyzing dose-response data in pharmacological studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC50_{50} values. Use ANOVA to compare efficacy across cell lines or assay conditions. Validate reproducibility via repeated-measures designs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDIN-2-AMINE
Reactant of Route 2
6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDIN-2-AMINE

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